Product packaging for Furo[3,2-b]pyridin-3-ol hydrochloride(Cat. No.:CAS No. 107096-00-4; 2287288-11-1)

Furo[3,2-b]pyridin-3-ol hydrochloride

Cat. No.: B2526379
CAS No.: 107096-00-4; 2287288-11-1
M. Wt: 171.58
InChI Key: APDRWXWXRASBTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[3,2-b]pyridin-3-ol hydrochloride (CAS 107096-00-4) is a chemical compound with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . It is supplied with a high purity level of ≥95% and should be stored sealed in a dry environment, typically at 2-8°C . This product is intended for research and further manufacturing applications only and is not approved for direct human or veterinary use . The compound belongs to the class of furopyridines, which are aromatic heterocyclic compounds consisting of a furan ring fused to a pyridine ring . This specific scaffold has been identified as a privileged structure in medicinal chemistry, particularly for developing potent and highly selective inhibitors of kinases, such as cdc-like kinases (CLKs) . Kinase inhibitors are crucial tools for researching signal transduction, cellular proliferation, and diseases like cancer, as kinases represent one of the most important groups of drug targets . Furthermore, the furo[3,2-b]pyridine core has shown significant promise as an effective modulator of the Hedgehog signaling pathway, a key pathway in cell differentiation and tissue development whose dysregulation is implicated in various diseases . Its unique structure, featuring an electron-rich furan and an electron-deficient pyridine, provides a rigid framework ideal for exploring structure-activity relationships (SAR) in drug discovery projects . This makes this compound a valuable building block for chemists aiming to synthesize novel compounds for biological screening and pharmaceutical development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6ClNO2 B2526379 Furo[3,2-b]pyridin-3-ol hydrochloride CAS No. 107096-00-4; 2287288-11-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

furo[3,2-b]pyridin-3-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO2.ClH/c9-5-4-10-6-2-1-3-8-7(5)6;/h1-4,9H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDRWXWXRASBTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CO2)O)N=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107096-00-4
Record name 2H,3H-furo[3,2-b]pyridin-3-one hydrochloride
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Significance of the Furo 3,2 B Pyridine Core in Heterocyclic Chemistry

The Furo[3,2-b]pyridine (B1253681) core is a significant scaffold in heterocyclic chemistry due to its unique structural and electronic properties, which make it a "privileged structure" in drug development. ontosight.airesearchgate.net This fused heterocyclic system, combining an electron-rich furan (B31954) ring with a pyridine (B92270) ring, provides a versatile template for chemical modification, enabling the synthesis of a wide array of derivatives. doaj.org The fusion of these two rings creates a planar, bicyclic arrangement with distinct reactivity and the potential for diverse molecular interactions, including hydrogen bonding, which can be crucial for binding to biological targets. ontosight.ai

The importance of the Furo[3,2-b]pyridine framework is underscored by the broad spectrum of biological and pharmacological activities its derivatives have been shown to possess. doaj.org These activities include potential applications as anticancer, antibiotic, antiviral, and antifungal agents. doaj.orgontosight.ai The scaffold's ability to serve as a basis for potent and selective inhibitors of key cellular enzymes has made it a focal point of intensive research. researchgate.net For instance, derivatives have been developed as highly selective inhibitors of cdc-like kinases (CLKs) and as modulators of the Hedgehog signaling pathway, both of which are significant targets in oncology and neurodegenerative disease research. researchgate.netnih.gov The adaptability of the Furo[3,2-b]pyridine core allows chemists to synthesize libraries of compounds for screening, facilitating the exploration of structure-activity relationships and the identification of new therapeutic leads. nih.gov

Structure Activity Relationship Sar Studies and Molecular Design

Positional and Substituent Effects on Biological Activity

The biological activity of furo[3,2-b]pyridine (B1253681) derivatives is highly dependent on the nature and position of substituents on the fused ring system. Research has shown that modifications at the 2, 3, 5, and 7-positions can dramatically alter a compound's potency and selectivity.

For instance, in the development of 5-HT1F receptor agonists, substitution patterns on the furo[3,2-b]pyridine core were critical. A series of 2,3,5- and 3,5-substituted furo[3,2-b]pyridines were synthesized and evaluated. doi.org These studies demonstrated that specific substitutions are required to maintain high affinity for the 5-HT1F receptor. One of the most potent compounds identified was 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, which highlights the importance of a piperidinyl group at the 3-position and an arylamido group at the 5-position for this specific activity. doi.orgebi.ac.ukresearchgate.net

The furo[3,2-b]pyridine scaffold has also been optimized for activity as kinase inhibitors. Optimization of a series of 3,5-disubstituted furo[3,2-b]pyridines led to the discovery of potent and highly selective inhibitors of cdc-like kinases (CLKs). nih.govresearchgate.net In contrast, profiling of a kinase-inactive subset of 3,5,7-trisubstituted furo[3,2-b]pyridines revealed that these compounds could act as sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This demonstrates how the addition of a substituent at the 7-position can switch the biological target of the scaffold.

Further studies have explored 2-substituted furo[3,2-b]pyridines for their potential as cytotoxic agents against cancer cell lines. nih.gov A derivative, referred to as 3b in the study, showed promising growth inhibition of both MDA-MB-231 and MCF-7 breast cancer cell lines and also inhibited SIRT1. nih.gov The synthesis of various annulated furo[3,2-b]pyridines has also yielded compounds with significant antimicrobial activity, particularly against fungal strains. researchgate.net

Table 1: Effect of Substituents on the Biological Activity of Furo[3,2-b]pyridine Derivatives
Substitution PatternBiological Target/ActivityKey FindingsReference
3-(1-methyl-piperidin-4-yl)-5-(4-fluorobenzamido)5-HT1F Receptor AgonistPotent and selective agonist activity. doi.org
3,5-disubstitutedCdc-like kinase (CLK) InhibitionAfforded potent, cell-active, and highly selective inhibitors. nih.govresearchgate.net
3,5,7-trisubstitutedHedgehog Pathway ModulationKinase-inactive subset showed sub-micromolar modulation. nih.govresearchgate.net
2-substitutedAnticancer (Cytotoxic)Derivative 3b showed growth inhibition of MDA-MB-231 and MCF-7 cell lines. nih.gov
Annulated FurochromenofuropyridinesAntifungalSynthesized compounds showed high inhibition against fungal strains. researchgate.net

Bioisosteric Replacements and Their Impact on Selectivity and Potency

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. The furo[3,2-b]pyridine nucleus has been successfully employed as a bioisostere for the indole (B1671886) ring system, particularly in the development of 5-HT1F receptor agonists. doi.org

The rationale for this replacement was to improve receptor selectivity while maintaining high affinity. doi.org When the indole nucleus of a potent 5-HT1F agonist was replaced with a furo[3,2-b]pyridine core, the resulting compounds exhibited similar affinity for the 5-HT1F receptor but with significantly improved selectivity over other 5-HT1 receptor subtypes, especially the 5-HT1A receptor. doi.org This suggests that the 5-HT1F receptor is less discriminating in its preference for the indole nucleus compared to other 5-HT1 subtypes. doi.org

The data below illustrates the successful application of this bioisosteric replacement. The indole analogue (Compound 1) has high affinity for multiple 5-HT1 subtypes. Replacing the indole with a pyrrolo[3,2-b]pyridine (Compound 2) led to a decrease in 5-HT1F affinity. However, the furo[3,2-b]pyridine bioisostere (Compound 5) not only retained high 5-HT1F affinity but also showed a marked improvement in selectivity against the 5-HT1A, 5-HT1B, and 5-HT1D receptors. doi.org

Table 2: Comparison of Indole Analogue and Furo[3,2-b]pyridine Bioisostere at 5-HT1 Receptors
CompoundCore Nucleus5-HT1F Ki (nM)5-HT1A Ki (nM)5-HT1B Ki (nM)5-HT1D Ki (nM)
Indole Analogue (1)Indole2.2161713
Pyrrolo[3,2-b]pyridine Analogue (2)Pyrrolo[3,2-b]pyridine1119>1000220
Furo[3,2-b]pyridine Bioisostere (5)Furo[3,2-b]pyridine2.1410140110
Data extracted from Mathes et al., Bioorg. Med. Chem. Lett., 2004. doi.org

Rational Design Principles for Targeted Biological Activity

The development of furo[3,2-b]pyridine derivatives often follows rational design principles based on accumulated SAR data and an understanding of the target's binding site. The goal is to optimize interactions with the biological target to enhance potency and selectivity.

One key principle is the strategic placement of substituents to engage in specific interactions, such as hydrogen bonding or hydrophobic interactions, within a target's active site. For example, in designing novel annulated furo[3,2-b]pyridines with antimicrobial properties, a precursor containing adjacent amino and acetyl groups was used as a key intermediate to build more complex, multi-fused heterocyclic systems. researchgate.net The design strategy involved reacting this precursor with active methylene (B1212753) nitriles and ketones to produce a library of compounds for screening. researchgate.net

In the context of kinase inhibitors, the furo[2,3-b]pyridine (B1315467) core (an isomer of furo[3,2-b]pyridine) has been used as a hinge-binding template. nih.gov Modification of hydrogen bond interactions between an inhibitor and the enzyme's hinge region is a known strategy to improve selectivity without sacrificing potency. nih.gov This principle is directly applicable to the furo[3,2-b]pyridine scaffold, where the pyridine (B92270) nitrogen can act as a hydrogen bond acceptor. The design of 3,5-disubstituted derivatives as CLK inhibitors and 3,5,7-trisubstituted derivatives as Hedgehog pathway modulators exemplifies a rational approach where substitution patterns are intentionally varied to direct the compound toward different biological targets. nih.gov

The successful development of the selective 5-HT1F agonist, 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide, was the result of systematic SAR studies. doi.org This rational approach uncovered a novel method to achieve high affinity and selectivity for the 5-HT1F receptor by using the furo[3,2-b]pyridine core as a bioisosteric replacement for indole, thereby discovering a compound with potential therapeutic applications. doi.org

Pharmacological Target Identification and Mechanistic Elucidation

Kinase Inhibition and Selectivity Profiles

Research into the kinase inhibition profile of furo[3,2-b]pyridine (B1253681) derivatives has revealed significant activity against specific families of kinases, while data for other kinases remains limited.

Cdc-Like Kinases (CLKs)

The furo[3,2-b]pyridine scaffold has been extensively investigated for its potent inhibitory effects on Cdc-Like Kinases (CLKs). nih.govnih.gov A notable derivative, MU1210, has demonstrated high potency and selectivity for members of the CLK family. researchgate.net In biochemical assays, MU1210 exhibited low nanomolar inhibition of CLK1, CLK2, and CLK4. researchgate.net Specifically, the IC50 values were reported as 8 nM for CLK1, 20 nM for CLK2, and 12 nM for CLK4. researchgate.net This compound, however, showed significantly less activity against CLK3, with an IC50 value greater than 3000 nM. researchgate.net The selectivity of MU1210 was further highlighted in a broad kinase panel screening, where it displayed a high degree of selectivity for the CLK family. researchgate.net

KinaseInhibitorIC50 (nM)
CLK1MU12108
CLK2MU121020
CLK4MU121012
CLK3MU1210>3000
Table 1. Inhibitory activity of the Furo[3,2-b]pyridine derivative MU1210 against Cdc-Like Kinases (CLKs).

Activin Receptor-like Kinases (ALK1/2)

There is currently no publicly available scientific literature detailing the inhibitory activity of Furo[3,2-b]pyridin-3-ol hydrochloride or its close derivatives against Activin Receptor-like Kinases (ALK1/2). While some pyridine-based compounds have been investigated as ALK2 inhibitors, these are structurally distinct from the furo[3,2-b]pyridine scaffold. nih.govacs.orgnih.gov

KinaseInhibitorIC50 (nM)
ALK1This compoundNo data available
ALK2This compoundNo data available
Table 2. Inhibitory activity against Activin Receptor-like Kinases (ALK1/2).

Epidermal Growth Factor Receptor (EGFR) Kinase

No direct research findings on the inhibitory effects of this compound on Epidermal Growth Factor Receptor (EGFR) kinase have been identified in the available literature. Studies on related but structurally different furopyrimidine derivatives have shown EGFR inhibitory activity, but these findings are not directly applicable to the furo[3,2-b]pyridine core. nih.govnih.govacs.orgntnu.no

KinaseInhibitorIC50 (nM)
EGFRThis compoundNo data available
Table 3. Inhibitory activity against Epidermal Growth Factor Receptor (EGFR) Kinase.

AKT Kinase

There is no specific data in the scientific literature regarding the inhibition of AKT kinase by this compound. While some research has explored furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors, this scaffold is distinct from the furo[3,2-b]pyridine core. nih.govresearchgate.net Molecular docking studies have been performed on furo[2,3-b]pyridine (B1315467) derivatives against AKT1, but experimental inhibitory data for furo[3,2-b]pyridine compounds is not available. cncb.ac.cn

KinaseInhibitorIC50 (nM)
AKTThis compoundNo data available
Table 4. Inhibitory activity against AKT Kinase.

Maternal Embryonic Leucine Zipper Kinase (MELK)

No studies have been published that investigate the inhibitory potential of this compound or its derivatives against Maternal Embryonic Leucine Zipper Kinase (MELK).

KinaseInhibitorIC50 (nM)
MELKThis compoundNo data available
Table 5. Inhibitory activity against Maternal Embryonic Leucine Zipper Kinase (MELK).

Phosphoinositide 4-Kinase (PI4K)

There is a lack of available data on the inhibitory activity of this compound against Phosphoinositide 4-Kinase (PI4K).

KinaseInhibitorIC50 (nM)
PI4KThis compoundNo data available
Table 6. Inhibitory activity against Phosphoinositide 4-Kinase (PI4K).

Phosphodiesterase 10A (PDE10A)

The furo[3,2-b]pyridine core is recognized as a valuable scaffold in the synthesis of diverse biologically active molecules. researchgate.net Its applications in medicinal chemistry are broad, and it has been utilized in the construction of complex N-heterocycles, including its mention in the context of synthesizing analogs of phosphodiesterase 10A (PDE10A) inhibitors. researchgate.net

G-Protein Coupled Receptor (GPCR) Modulation

Compounds incorporating the furo[3,2-b]pyridine structure have been shown to modulate the activity of G-Protein Coupled Receptors (GPCRs), a large family of receptors integral to cellular signaling.

Derivatives of the furo[3,2-b]pyridine scaffold have been identified as inhibitors of the Protease-Activated Receptor 2 (PAR-2) signaling pathway. google.comgoogle.com Specific compounds containing this core structure are being investigated for their potential as PAR-2 antagonists. google.com One such derivative, a furo[3,2-b]pyridine-2-carbonyl compound, has been documented as a PAR-2 antagonist with an IC50 of 0.9 μM. invivochem.cn

Table 1: PAR-2 Antagonist Activity of a Furo[3,2-b]pyridine Derivative

Compound Name Target Activity (IC50)

5-HT1F Receptor Agonism

The furo[3,2-b]pyridine nucleus has been successfully employed as a bioisostere of indole (B1671886) in the development of novel 5-HT1F receptor agonists. researchgate.net This bioisosteric replacement has proven effective, yielding compounds with high affinity for the 5-HT1F receptor and improved selectivity compared to their indole analogues. researchgate.net These selective agonists hold potential for the acute treatment of migraine. researchgate.net Structure-activity relationship studies have led to the identification of potent and selective agonists, such as 4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide. researchgate.net

Table 2: 5-HT1F Receptor Agonist Activity of Furo[3,2-b]pyridine Derivatives

Compound Name Target Activity
4-fluoro-N-[3-(1-methyl-piperidin-4-yl)-furo[3,2-b]pyridin-5-yl]-benzamide 5-HT1F Receptor Potent and selective agonist researchgate.net

DNA Topoisomerase Inhibition

The furo[3,2-b]pyridine framework is a core component of molecules designed to inhibit DNA topoisomerases, enzymes critical for managing DNA topology during cellular processes.

Specifically, derivatives of benzo researchgate.netresearchgate.netfuro[3,2-b]pyridine have been identified as selective inhibitors of human Topoisomerase IIα (Topo IIα). researchgate.netacs.org Certain compounds from this class act as non-intercalating, Topo IIα-specific catalytic inhibitors. researchgate.netacs.org Structure-activity relationship studies have revealed that specific substitutions are crucial for this selective activity. researchgate.net For instance, the introduction of a hydroxyl group at the 7-position of the benzofuro[3,2-b]pyridine skeleton is considered critical for achieving selective Topo IIα inhibitory activity. researchgate.net These inhibitors can induce G1 arrest and apoptosis in human cancer cells with potentially less DNA toxicity than established agents like etoposide. researchgate.net

Immunomodulatory Activities

The furo[3,2-b]pyridine scaffold has been explored for its potential immunomodulatory and anti-inflammatory properties. benthamdirect.comgoogle.com Fused pyridine (B92270) derivatives are of interest in medicinal chemistry for their diverse biological activities, which include anti-inflammatory effects. researchgate.netresearchgate.net Patent filings have described furopyridine compounds for uses that include application as anti-inflammatory agents. google.com Research efforts have also been specifically directed at studying the immunomodulatory effects of compounds containing the furo[3,2-b]pyridine core. benthamdirect.com

Toll-like Receptor 8 (TLR8) Agonism and Adjuvant Effects

Currently, there is no direct scientific literature available that specifically identifies or details the agonistic effects of this compound on Toll-like Receptor 8 (TLR8). While structurally related compounds, such as certain furo[2,3-c]quinolines and furo[3,2-c]quinolines, have been investigated as TLR8 agonists, this specific activity has not been reported for this compound itself. Therefore, data on its potential adjuvant effects mediated through TLR8 are not available at this time.

Other Mechanistic Investigations

Beyond the exploration of its immunomodulatory potential, the inhibitory activity of this compound against key enzymes involved in inflammatory processes has been a subject of investigation.

Human Neutrophil Elastase (HNE) Inhibition

There is currently no published research specifically demonstrating the inhibitory activity of this compound against Human Neutrophil Elastase (HNE). Studies on analogous heterocyclic systems, such as pyrrolo[2,3-b]pyridine derivatives, have shown HNE inhibitory potential. However, these findings cannot be directly extrapolated to this compound, and dedicated studies on this specific compound are required to ascertain its effects on HNE.

Pre Clinical Biological Evaluation and Therapeutic Potential

In Vitro Efficacy Studies of Furo[3,2-b]pyridin-3-ol Hydrochloride and Derivatives

In vitro evaluations have revealed that the Furo[3,2-b]pyridine (B1253681) core is a versatile pharmacophore, demonstrating significant activity in both enzyme- and cell-based assays. researchgate.netresearchgate.net These studies have highlighted the potential of its derivatives as highly selective kinase inhibitors and as cytotoxic agents against cancer cell lines. researchgate.netresearchgate.net

Derivatives of the Furo[3,2-b]pyridine scaffold have been identified as potent and selective inhibitors of several key enzyme families, particularly protein kinases and sirtuins. researchgate.netresearchgate.netnih.gov

The Furo[3,2-b]pyridine motif is considered a promising scaffold for developing highly selective inhibitors of cdc-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs). researchgate.netnih.govmuni.czcbs.dk A flexible synthesis of 3,5-disubstituted Furo[3,2-b]pyridines has led to the identification of potent inhibitors for these kinase families. nih.gov For instance, the compound MU1210 has been developed as a chemical probe for CLK1, CLK2, and CLK4. nih.govcbs.dk Further optimization of this scaffold has produced highly selective HIPK inhibitors, such as MU135 and MU1787. nih.govcbs.dk X-ray crystallography of MU135 in complex with HIPK2 has elucidated its specific binding mode. nih.govcbs.dk The selectivity of these inhibitors is enhanced by interactions with the back pocket of the kinase, a region that varies significantly between different kinases. researchgate.net

In addition to protein kinases, certain Furo[3,2-b]pyridine derivatives have shown inhibitory activity against SIRT1, a class III histone deacetylase involved in cellular metabolism and aging. researchgate.netnih.govbenthamdirect.comscispace.com One study identified a specific 2-substituted Furo[3,2-b]pyridine derivative, compound 3b, as an inhibitor of SIRT1. researchgate.netnih.govbenthamdirect.com Molecular modeling suggested that a related derivative interacts with several amino acid residues, including GLU345, ILE347, and PHE273, within the active site of SIRT1. researchgate.net

Furthermore, the Furo[3,2-b]pyridine structure has been incorporated into molecules designed to modulate other enzymes. It has been used as a synthetic building block for creating degraders of interleukin-1 receptor-associated kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. acs.org The scaffold is also mentioned in patent literature relating to modulators of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis. google.com

Table 1: Enzyme Inhibition by Furo[3,2-b]pyridine Derivatives
Compound/Derivative ClassEnzyme TargetKey FindingsReference
MU1210CLK1, CLK2, CLK4Identified as a state-of-the-art chemical biology probe for CLK kinases. nih.govcbs.dk
MU135, MU1787HIPKsAct as highly selective inhibitors of homeodomain-interacting protein kinases. nih.govcbs.dk
Compound 3bSIRT1Demonstrated inhibitory activity against SIRT1. researchgate.netnih.govbenthamdirect.com
Furo[3,2-b]pyridine-3-carboxylic acidIRAK4 (as part of a PROTAC degrader)Used as a building block for a potent IRAK4 degrader for inflammatory diseases. acs.org

The biological effects of Furo[3,2-b]pyridine derivatives have been further characterized in cell-based assay systems, confirming their anti-proliferative and potential immunomodulatory activities.

Compounds featuring the Furo[3,2-b]pyridine framework have demonstrated notable cytotoxic properties against cancer cells in vitro. researchgate.netnih.govbenthamdirect.com A series of 2-substituted Furo[3,2-b]pyridines was synthesized and evaluated for anti-proliferative activity against two human breast cancer cell lines, MDA-MB-231 and MCF-7. researchgate.netnih.govbenthamdirect.com

Among the tested compounds, derivative 3b showed encouraging growth inhibition of both cell lines. researchgate.netnih.govbenthamdirect.comgrafiati.comresearchgate.net Furthermore, this compound was found to have the potential to induce apoptosis when tested against the MCF-7 cell line. researchgate.netnih.govbenthamdirect.comgrafiati.comresearchgate.net These findings underscore the potential of the Furo[3,2-b]pyridine scaffold in the development of new anticancer agents. researchgate.netbenthamdirect.com

Table 2: Anti-proliferative Activity of a Furo[3,2-b]pyridine Derivative
CompoundCancer Cell LineObserved EffectReference
Compound 3bMDA-MB-231Encouraging growth inhibition. researchgate.netnih.govbenthamdirect.com
MCF-7Encouraging growth inhibition and apoptosis-inducing potential. researchgate.netnih.govbenthamdirect.comresearchgate.net

The Furo[3,2-b]pyridine scaffold has been explored for its potential role in modulating inflammatory pathways. While direct studies on cytokine and chemokine release are limited, related research points toward an immunomodulatory potential. The structure is included in patent literature for compounds designed to treat diseases responsive to the modulation of pro-inflammatory cytokines such as IL-1β and IL-18 through inhibition of the NLRP3 inflammasome. google.com

Additionally, a Furo[3,2-b]pyridine-3-carboxylic acid derivative was used as a key component in the synthesis of a highly selective and orally bioavailable degrader of IRAK4. acs.org IRAK4 is a crucial kinase in the MyD88-dependent signaling pathway, which is activated by lipopolysaccharide (LPS) and leads to the activation of NF-κB and the subsequent release of pro-inflammatory cytokines like IL-6. acs.org The development of molecules that can degrade IRAK4 represents a potential therapeutic strategy for treating IRAK4-mediated inflammatory diseases. acs.org

Cell-Based Assays

Antimicrobial and Antiviral Potential

The Furo[3,2-b]pyridine core structure has also been investigated for its potential to combat microbial infections.

Derivatives incorporating the Furo[3,2-b]pyridine skeleton have demonstrated significant antibacterial activity. researchgate.net A study on novel Naphtho[2,1-b]furo[3,2-b]pyridine derivatives reported potent activity against both Gram-positive and Gram-negative bacteria. researchgate.net

These compounds were tested against Staphylococcus aureus and Enterococcus faecalis (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). researchgate.net Several of the synthesized compounds, including 5a, 5c, 5i, 5j, and 5n, showed potent antibacterial effects, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 μg/mL. researchgate.net Research has also indicated the potential of Furo[3,2-b]pyridine derivatives as antimicrobial agents against multidrug-resistant strains of Mycobacterium tuberculosis.

Table 3: Antibacterial Activity of Naphtho[2,1-b]furo[3,2-b]pyridine Derivatives
CompoundBacterial StrainsMIC Range (μg/mL)Reference
5a, 5c, 5i, 5j, 5nS. aureus, E. faecalis, E. coli, P. aeruginosa1.56 - 12.5 researchgate.net

Antifungal Activities

The growing threat of fungal infections and the rise of drug-resistant strains necessitate the development of novel antifungal agents. The Furo[3,2-b]pyridine nucleus has been identified as a promising scaffold in this area. Research has shown that derivatives of this heterocyclic system exhibit significant antifungal properties. ontosight.ai

Studies on various substituted furopyridines have demonstrated their ability to inhibit the growth of pathogenic fungi. For instance, certain pyridine (B92270) derivatives have shown efficacy against Candida albicans, a common cause of opportunistic infections in immunocompromised individuals. nih.govresearchgate.net The mechanism of action for some pyridine-containing compounds is believed to involve the inhibition of essential fungal enzymes, such as lanosterol (B1674476) demethylase, which is a key enzyme in the ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to cell death.

Compound ClassFungal StrainActivityReference
Pyridines and PyrimidinesCandida albicans (efflux-negative strain)Antifungal activity through putative inhibition of lanosterol demethylase nih.gov
Pyridine DerivativesCandida albicansAntifungal properties researchgate.net

Antiviral Applications

The pyridine ring is a common feature in many antiviral drugs, and its fusion with a furan (B31954) ring in the Furo[3,2-b]pyridine scaffold has been explored for the development of new antiviral agents. benthamscience.com Derivatives of Furo[3,2-b]pyridine have been investigated for their activity against a variety of viruses, including those responsible for significant global health issues. benthamscience.comresearchgate.net

Research has indicated that these compounds can interfere with viral replication processes. The broad-spectrum antiviral potential of pyridine derivatives has been noted against several viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), and various respiratory viruses. benthamscience.comresearchgate.net The mechanism of action can vary depending on the specific derivative and the virus, but may include the inhibition of viral enzymes crucial for replication or interference with viral entry into host cells.

Although specific studies detailing the antiviral efficacy of this compound are not prominent in the available literature, the established antiviral properties of the parent scaffold suggest that it is a promising area for further investigation.

Compound ClassVirus FamilyPotential Mechanism of ActionReference
Pyridine DerivativesRetroviridae (e.g., HIV), Flaviviridae (e.g., HCV)Inhibition of viral enzymes (e.g., reverse transcriptase, polymerase) benthamscience.comresearchgate.net
Furo[3,2-b]pyridine DerivativesGeneral antiviral potentialNot specified doaj.org

Antiparasitic Activities

Malaria remains a significant cause of morbidity and mortality worldwide, with the continuous emergence of drug-resistant parasite strains. The Furo[3,2-b]pyridine scaffold has been identified as a valuable starting point for the development of novel antimalarial drugs. cymitquimica.com

A study on benzofuro[3,2-b]pyridin-4-yl-amines, which share the core Furo[3,2-b]pyridine structure, demonstrated their potential as antimalarial agents. In this research, derivatives were synthesized and tested for their ability to inhibit the growth of Plasmodium falciparum, the deadliest species of malaria parasite. One of the most active compounds in this series exhibited an IC50 (half-maximal inhibitory concentration) of 500 nM, indicating potent antiplasmodial activity. nih.gov

The mechanism of action for these compounds is thought to be similar to that of other quinoline-based antimalarials, which interfere with the parasite's ability to detoxify heme within the infected red blood cells. The following table presents the findings from this study.

CompoundParasite StrainIC50Reference
Current time information in Oskarshamn, SE.Benzofuro[3,2-b]pyridin-4-yl-amine analogPlasmodium falciparum500 nM nih.gov

Research Applications in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neurons in the brain. The Furo[3,2-b]pyridine scaffold has been investigated for its potential to yield compounds that can target some of the underlying pathological processes in these diseases. nih.govresearchgate.net

One of the key areas of research is the inhibition of protein kinases that are implicated in the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease. nih.gov A study focused on the evaluation of novel substituted furopyridines as inhibitors of protein kinases related to tau pathology identified several compounds with inhibitory activity against kinases such as cdk1, cdk2, Fyn, JNK3, and gsk-3β. nih.gov By inhibiting these kinases, such compounds could potentially prevent the formation of neurofibrillary tangles and slow the progression of the disease.

Furthermore, Furo[3,2-b]pyridine derivatives have been identified as potent and highly selective inhibitors of cdc-like kinases (CLKs), which are involved in pre-mRNA splicing. nih.gov Dysregulation of this process has been linked to neurodegenerative disorders, suggesting another therapeutic avenue for this class of compounds. researchgate.net

Compound ClassTarget KinaseRelevance to Neurodegenerative DiseaseReference
Substituted Furopyridinescdk1, cdk2, Fyn, JNK3, gsk-3βInhibition of tau hyperphosphorylation nih.gov
3,5-disubstituted Furo[3,2-b]pyridinescdc-like kinases (CLKs)Modulation of pre-mRNA splicing nih.gov

Anti-Inflammatory and Analgesic Research

Inflammation is a key component of many chronic diseases, and there is a continuous search for new and effective anti-inflammatory agents. Derivatives of the pyridine ring system have been shown to possess anti-inflammatory properties. nih.gov While direct research on the anti-inflammatory and analgesic effects of this compound is not extensively documented, studies on related pyridine-4-one derivatives provide some insights.

In one study, new derivatives of 3-hydroxy pyridine-4-one were evaluated for their anti-inflammatory effects in animal models of inflammation, such as carrageenan-induced paw edema in rats. nih.gov The results indicated that these compounds exhibited significant anti-inflammatory activity. The proposed mechanism for this effect is related to their iron-chelating properties, as key enzymes in the inflammatory pathway, such as cyclooxygenase and lipoxygenase, are heme-dependent. nih.gov

Although this provides a potential mechanism, further research is required to specifically evaluate the anti-inflammatory and analgesic potential of Furo[3,2-b]pyridine derivatives.

Computational and Theoretical Chemistry Studies

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand and its target protein at the atomic level.

In a study focused on the development of new anticancer agents, molecular docking was employed to investigate the binding of furo[2,3-b]pyridine (B1315467) derivatives to several key protein targets involved in cancer progression, including serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2). documentsdelivered.com The results of these docking studies revealed strong binding affinities of the synthesized compounds with these receptors, suggesting a potential mechanism of action that involves the disruption of crucial cellular signaling pathways. documentsdelivered.com

Another research effort explored a series of thieno/furo[2,3-b]pyridines as potential inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a significant role in cancer cell survival, proliferation, and migration. bohrium.com Molecular docking studies were conducted to elucidate the possible binding modes of the most promising compounds within the active site of FAK. This provided a structural basis for understanding their inhibitory activity and for the future design of more potent FAK inhibitors. bohrium.com

Furthermore, in the pursuit of new cyclin-dependent kinase 2 (CDK2) inhibitors, a series of novel pyridine (B92270), pyrazolopyridine, and furopyridine derivatives were designed and synthesized. A molecular docking study suggested that most of the target compounds exhibit a similar binding mode to a reference compound within the active site of the CDK2 enzyme. nih.gov

The following table summarizes the findings from molecular docking studies on various furo[3,2-b]pyridine (B1253681) derivatives:

Derivative ClassTarget ProteinKey Findings
Furo[2,3-b]pyridinesAKT1, ERα, HER2Strong binding affinities, suggesting disruption of key cellular signaling pathways. documentsdelivered.com
Thieno/furo[2,3-b]pyridinesFAKElucidation of possible binding modes, providing a basis for further inhibitor design. bohrium.com
FuropyridinesCDK2Similar binding mode to a reference compound in the enzyme's active site. nih.gov

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting various molecular properties such as geometry, vibrational frequencies, and energies of reaction.

While specific DFT studies on Furo[3,2-b]pyridin-3-ol hydrochloride are not extensively documented, research on related pyridine derivatives has demonstrated the utility of this approach. For instance, DFT calculations have been used to perform molecular structure optimization of novel bioactive pyridine derivatives. nih.gov These calculations, often using the B3LYP method with a 6-31G(d,p) basis set, provide insights into the electronic properties and reactivity of the molecules. nih.govniscpr.res.in Such studies are crucial for understanding the structure-activity relationships of these compounds. nih.gov

The application of DFT to the furo[3,2-b]pyridine scaffold can elucidate its electronic characteristics, which are influenced by the fusion of the π-electron-rich furan (B31954) ring and the π-deficient pyridine ring. These calculations can help in predicting sites of electrophilic and nucleophilic attack, understanding the molecule's reactivity, and designing derivatives with desired electronic properties for enhanced biological activity.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the dynamic evolution of a system, providing insights into conformational changes and the stability of ligand-protein complexes over time.

In a study on novel furo[2,3-d]pyrimidine (B11772683) derivatives as PI3K/AKT dual inhibitors, molecular docking and dynamics were performed. rsc.orgnih.gov The MD simulations revealed that a particularly potent compound formed a stable binding pattern with key amino acids in the PI3K and AKT-1 binding sites. rsc.orgnih.gov This stability is crucial for sustained inhibitory activity.

Similarly, MD simulations have been used to assess the stability of complexes between spiro-acridine derivatives and their biological targets. mdpi.com Parameters such as Root-Mean-Square Deviation (RMSD), Radius of Gyration (Rg), and Solvent Accessible Surface Area (SASA) are analyzed to understand the stability of the ligand-protein complex. mdpi.com The application of MD simulations to furo[3,2-b]pyridine derivatives can provide a deeper understanding of their interaction dynamics with their biological targets, complementing the static picture provided by molecular docking.

In Silico Screening and Virtual Ligand Design

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

While specific large-scale in silico screening campaigns for this compound have not been detailed in the available literature, the furo[3,2-b]pyridine scaffold has been identified as a privileged structure for the development of kinase inhibitors and modulators of the Hedgehog signaling pathway. nih.govresearchgate.net The identification of this scaffold likely involved in silico methods to assess its drug-like properties and potential for selective target engagement.

In a broader context, in silico screening has been applied to pyridine derivatives to identify potential inhibitors of enzymes such as dihydrofolate reductase (DHFR), an important target for anticancer drugs. researchgate.net Such studies demonstrate the power of virtual screening in identifying novel hit compounds for further development.

Fragment-Based Drug Discovery (FBDD) Approaches

Fragment-Based Drug Discovery (FBDD) has become a successful approach for identifying lead compounds in drug discovery. This method involves screening libraries of small, low-molecular-weight compounds (fragments) to identify those that bind to a biological target. These initial hits are then grown or linked together to produce a lead compound with higher affinity and selectivity.

The furo[3,2-b]pyridine core can be considered a valuable fragment or scaffold for FBDD campaigns. Its unique three-dimensional shape and chemical properties make it an attractive starting point for the development of inhibitors for various targets. The FBDD approach has proven to be highly effective, leading to the development of several marketed drugs. nih.gov The principles of FBDD can be applied to the furo[3,2-b]pyridine scaffold to explore its potential for binding to a wide range of biological targets and to develop novel therapeutic agents.

Future Research Directions and Emerging Applications

Development of Novel Chemical Probes and Research Tools

The furo[3,2-b]pyridine (B1253681) core is an exemplary scaffold for the development of chemical probes, which are essential tools for dissecting complex biological processes. nih.govresearchgate.net Researchers have identified that derivatives of this structure can be optimized to create potent and highly selective modulators of specific protein targets. researchgate.netresearchgate.net

A significant breakthrough was the identification of the furo[3,2-b]pyridine scaffold as a source of highly selective inhibitors for cdc-like kinases (CLKs). nih.govresearchgate.net Through systematic chemical synthesis and screening, specific analogues have been developed that serve as quality chemical probes for studying the function of CLK1, CLK2, and CLK4. researchgate.net These tools are invaluable for exploring the roles of CLKs in cellular processes and their potential as therapeutic targets in diseases like cancer and neurodegenerative disorders. researchgate.net The adaptability of the furo[3,2-b]pyridine core allows for the attachment of functional handles, enabling the creation of more sophisticated research tools, such as biotinylated or fluorescently tagged probes for use in pull-down assays and cellular imaging.

Exploration of Undiscovered Pharmacological Targets and Pathways

Initial investigations into the biological profile of the furo[3,2-b]pyridine scaffold have uncovered its interaction with key signaling pathways, suggesting a wealth of yet-to-be-discovered therapeutic applications. doaj.org The versatility of this heterocyclic system has already led to the identification of potent modulators for targets beyond its initial scope. nih.gov

Notably, during the screening of a library of furo[3,2-b]pyridine derivatives, a subset of compounds inactive against kinases was found to be effective sub-micromolar modulators of the Hedgehog signaling pathway. nih.govresearchgate.net This discovery highlights the potential of the scaffold to interact with diverse biological targets and underscores the importance of broad biological profiling. The Hedgehog pathway is crucial in embryonic development and its dysregulation is implicated in several forms of cancer, making these compounds valuable starting points for novel anticancer drug development. nih.gov The wide range of reported biological activities for the broader furopyridine class—including antifungal, antiviral, and antitubercular effects—further suggests that the Furo[3,2-b]pyridin-3-ol hydrochloride framework could be derivatized to target a multitude of undiscovered pharmacological pathways. doaj.orgnih.gov

Advanced Synthetic Methodologies for Complex Analogues and Scale-Up

The exploration of this compound's full potential is intrinsically linked to the development of efficient and versatile synthetic routes. Modern organic synthesis has provided a toolkit of advanced methodologies to construct the core furopyridine system and its complex analogues, with an eye towards scalability for further research and potential commercialization. nih.govdoaj.org

Synthetic strategies can be broadly categorized into two main approaches: the formation of the furan (B31954) ring from a pre-existing pyridine (B92270) derivative, or the construction of the pyridine ring onto a furan precursor. semanticscholar.org Advanced methods employed for the synthesis of furopyridines include:

Metal-Mediated Couplings: Palladium- and copper-based catalysts are frequently used for cross-coupling reactions, such as Sonogashira and Suzuki couplings, to build the heterocyclic system. doaj.orgresearchgate.net One-pot Sonogashira coupling followed by heteroannulation is an efficient method for generating the furo[3,2-b]pyridine core. researchgate.net

Cycloisomerization and Cycloaddition Reactions: These methods allow for the rapid assembly of the fused ring system from versatile starting materials. doaj.org

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to synthesizing complex furopyridine derivatives in a single step from three or more reactants, improving efficiency and reducing waste. doaj.orgtandfonline.com

Scalable Routes: Researchers have developed concise, multi-step syntheses that are amenable to gram-scale production, often minimizing the need for chromatographic purification, which is crucial for generating sufficient quantities for extensive biological testing. nih.gov

A comparison of selected synthetic strategies is presented in the table below.

Methodology Key Features Catalyst/Reagents Advantages
Intramolecular Cyclization Pd(0)-catalyzed cyclization of substituted butenoates. researchgate.netPd(0) complexesHigh efficiency and generality for trisubstituted products. researchgate.net
One-Pot Sonogashira/Heteroannulation Coupling of halopyridines with alkynes followed by ring closure. researchgate.netPalladium, CopperRapid access to the core structure. researchgate.net
Multi-step Scalable Synthesis SNAr reaction followed by intramolecular cyclization and functionalization. nih.govNaH, TFAOptimized for gram-scale synthesis with minimal purification. nih.gov
Copper-Mediated Oxidative Cyclization Assembly of the scaffold via C-H activation and C-O bond formation. nih.govCopper saltsEnables chemoselective couplings for diverse libraries. nih.govresearchgate.net

These advanced methods not only facilitate the synthesis of the parent compound but also provide access to a vast chemical space of analogues with diverse substitution patterns, which is critical for structure-activity relationship (SAR) studies. nih.gov

Integration of Advanced Computational Techniques in Drug Discovery

The discovery and optimization of drugs based on the furo[3,2-b]pyridine scaffold are increasingly being accelerated by advanced computational techniques. In silico methods provide powerful tools for predicting biological activity, understanding molecular interactions, and designing novel compounds with improved properties. malariaworld.orgresearchgate.net

Molecular docking is a primary computational tool used to predict the binding orientation and affinity of furo[3,2-b]pyridine derivatives within the active site of a target protein. nih.govrsc.org For instance, docking studies can elucidate how different substituents on the furopyridine ring interact with key amino acid residues in a kinase hinge region or other binding pockets, guiding the rational design of more potent and selective inhibitors. mdpi.com

Beyond static docking, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing insights into the stability of binding interactions and conformational changes. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate specific physicochemical properties of a series of analogues with their biological activity, enabling the prediction of potency for newly designed compounds. researchgate.net These computational approaches, combined with the evaluation of pharmacokinetic properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity), create a comprehensive in silico workflow that significantly de-risks and streamlines the drug discovery pipeline for this compound-based candidates. malariaworld.orgnih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Furo[3,2-b]pyridin-3-ol hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of pyridine and furan precursors under acidic conditions. For example, microwave-assisted methods (e.g., for analogous furopyridines) reduce reaction times while maintaining yields (e.g., from 24 hours to 30 minutes under 150 W irradiation) . Electrocatalytic multicomponent synthesis at room temperature offers a green chemistry alternative, avoiding column chromatography and achieving yields up to 85% using mediators like NH4_4I . Stereochemical integrity is preserved through controlled temperature, solvent polarity (e.g., MeCN/H2_2O mixtures), and chiral catalysts .

Q. How is this compound characterized structurally, and what analytical techniques resolve spectral ambiguities?

  • Methodological Answer : Characterization relies on 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, 1^1H NMR distinguishes regioisomers by analyzing coupling patterns in the aromatic region (e.g., protons at C5 and C6 in furopyridines show distinct splitting due to ring fusion) . X-ray diffraction confirms absolute configuration, particularly for chiral derivatives, while HPLC with chiral columns validates enantiomeric purity (>99% ee) .

Q. What are the key stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability studies recommend storage at -20°C in anhydrous, oxygen-free environments to prevent hydrolysis of the hydrochloride salt or oxidation of the furan ring. Accelerated degradation studies (40°C/75% RH for 6 months) combined with LC-MS monitoring identify degradation products, such as ring-opened aldehydes or hydroxylated byproducts .

Advanced Research Questions

Q. How can electrocatalytic methods be optimized to improve yield and selectivity in synthesizing furopyridine-based spiro scaffolds?

  • Methodological Answer : Optimization involves screening mediators (e.g., NH4_4I vs. KI), solvent systems (e.g., MeCN/H2_2O vs. DMF), and current density. For instance, NH4_4I in MeCN/H2_2O (9:1) at 10 mA/cm2^2 achieves 92% yield for spiro[furo[3,2-b]pyran-2,5′-pyrimidine], while higher current densities (>15 mA/cm2^2) induce overoxidation . Computational modeling (DFT) predicts redox potentials of intermediates to guide mediator selection .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for kinase inhibition?

  • Methodological Answer : Discrepancies arise from off-target effects or variable assay conditions. Orthogonal assays (e.g., SPR for binding kinetics vs. cellular IC50_{50}) validate target engagement. For example, furo[3,2-b]pyridines with a 4-morpholinyl group show selective inhibition of CLK1 (IC50_{50} = 12 nM) but require counter-screening against HIPK2 to exclude cross-reactivity . Mutagenesis studies (e.g., Ala-scanning of kinase ATP pockets) clarify residue-specific interactions .

Q. How does computational modeling enhance the design of selective kinase inhibitors based on this scaffold?

  • Methodological Answer : Molecular docking (e.g., Glide or AutoDock) identifies key interactions, such as hydrogen bonding between the furopyridine oxygen and kinase hinge residues (e.g., Glu172 in CLK1). QSAR models trained on inhibitory data (pIC50_{50}) prioritize substituents at C2 and C5 for selectivity. Free-energy perturbation (FEP) calculations predict affinity changes upon substituting electron-withdrawing groups (e.g., -CF3_3) at C3 .

Q. What methodologies are employed to study the compound’s photophysical properties, such as room-temperature phosphorescence (RTP)?

  • Methodological Answer : Host-guest doping (e.g., in β-cyclodextrin matrices) enhances RTP by restricting molecular motion. Time-resolved spectroscopy (microsecond-range decay kinetics) and TD-DFT calculations correlate substituent effects (e.g., electron-donating -OCH3_3 groups) with triplet-state lifetimes. For benzofuro[3,2-b]pyridines, RTP quantum yields reach 15% in crystalline states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.